4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid is an organic compound with a complex structure that includes a tert-butylphenyl group, a methoxybenzylamino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid typically involves multiple steps:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl groups using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the methoxybenzylamino group: This can be achieved through a nucleophilic substitution reaction where the methoxybenzylamine reacts with an appropriate electrophilic intermediate.
Formation of the oxobutanoic acid moiety: This step often involves the use of a carbonylation reaction, where a suitable precursor is treated with carbon monoxide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the oxobutanoic acid moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In material science, the compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it might inhibit or activate specific enzymes by binding to their active sites. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Tert-butyl)phenyl]-2-aminobutanoic acid: Lacks the methoxybenzyl group, which could affect its reactivity and applications.
4-[4-(Methoxyphenyl)]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid: Similar structure but with different substituents on the aromatic ring, which could influence its chemical properties and biological activity.
Uniqueness
The presence of both the tert-butylphenyl and methoxybenzylamino groups in 4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid makes it unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)17-9-7-16(8-10-17)20(24)13-19(21(25)26)23-14-15-5-11-18(27-4)12-6-15/h5-12,19,23H,13-14H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBUYROKBFJOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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